Sodium cis-2-methylcyclohexylsulfamate

Description

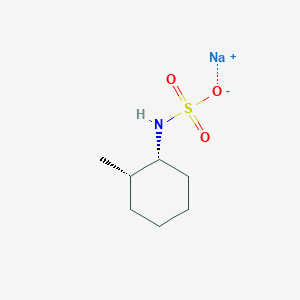

Sodium cis-2-methylcyclohexylsulfamate is a sodium salt derived from the sulfamic acid ester of cis-2-methylcyclohexanol. Its structure features a cyclohexane ring with a methyl group in the cis-2 position and a sulfamate (-SO₃NH₂) functional group. The cis configuration of the methyl group introduces steric and electronic effects that influence its physicochemical properties, such as solubility, stability, and reactivity .

Properties

IUPAC Name |

sodium;N-[(1R,2S)-2-methylcyclohexyl]sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3S.Na/c1-6-4-2-3-5-7(6)8-12(9,10)11;/h6-8H,2-5H2,1H3,(H,9,10,11);/q;+1/p-1/t6-,7+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KICDRYNBOAJDNO-UOERWJHTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC[C@H]1NS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56120-29-7 | |

| Record name | Sodium (2-methylcyclohexyl)sulfamate, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056120297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM (2-METHYLCYCLOHEXYL)SULFAMATE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0QA1NY74T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium cis-2-methylcyclohexylsulfamate typically involves the reaction of cis-2-methylcyclohexylamine with sulfamic acid in the presence of sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes the following steps:

Reaction: Mixing cis-2-methylcyclohexylamine with sulfamic acid and sodium hydroxide.

Purification: The crude product is purified using crystallization or recrystallization techniques.

Drying: The purified product is dried to obtain the final compound in its solid form.

Chemical Reactions Analysis

Types of Reactions: Sodium cis-2-methylcyclohexylsulfamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfamate group to an amine group.

Substitution: The sulfamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted cyclohexyl compounds.

Scientific Research Applications

Chemistry: Sodium cis-2-methylcyclohexylsulfamate is used as a reagent in organic synthesis, particularly in the preparation of sulfamate esters and other derivatives.

Biology: In biological research, the compound is used to study enzyme inhibition and protein modification due to its ability to interact with amino groups in proteins.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an additive in various formulations.

Mechanism of Action

The mechanism of action of Sodium cis-2-methylcyclohexylsulfamate involves its interaction with amino groups in proteins and enzymes. The sulfamate group can form covalent bonds with amino groups, leading to the inhibition of enzyme activity. This interaction is crucial in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

Sodium Cyclohexylsulfamate

Sodium cyclohexylsulfamate (hypothetical, based on cyclohexylsulfamic acid in ) lacks the methyl substituent on the cyclohexane ring. Key differences include:

Sodium 2-Ethylhexyl Sulfate

While sodium 2-ethylhexyl sulfate () is a sulfate ester rather than a sulfamate, structural parallels exist:

- Functional Group : Sulfates (-SO₄⁻) are more polar than sulfamates (-SO₃NH₂), leading to higher water solubility in sulfate derivatives.

- Applications : Sodium 2-ethylhexyl sulfate is used as a surfactant, whereas sulfamates are often explored for sweetening agents or enzyme inhibition.

- Synthesis : Sulfamates typically require sulfamoylation of alcohols, whereas sulfates are formed via sulfation .

[2-(Cyclohexyl(methyl)amino)-2-oxoethyl] 2-[(4-methylphenyl)sulfonylamino]acetate

This compound () shares a cyclohexyl group but incorporates a sulfonamide (-SO₂NH₂) and ester linkages. Key contrasts include:

- Reactivity : Sulfonamides are less acidic (pKa ~10) than sulfamates (pKa ~1–2), affecting their behavior in aqueous environments.

- Biological Activity : Sulfonamides are classical enzyme inhibitors (e.g., carbonic anhydrase), while sulfamates exhibit diverse roles, including sweetening (e.g., sodium saccharin) and kinase inhibition .

Physicochemical Properties

| Property | Sodium cis-2-methylcyclohexylsulfamate | Sodium Cyclohexylsulfamate | Sodium 2-Ethylhexyl Sulfate |

|---|---|---|---|

| Molecular Formula | C₇H₁₄NNaO₃S (hypothetical) | C₆H₁₂NNaO₃S | C₈H₁₇NaO₄S |

| Solubility (H₂O) | Moderate (predicted) | High | High |

| Hydrophobicity | Higher (cis-2-methyl group) | Lower | Moderate (2-ethylhexyl) |

| pKa | ~1.5 (sulfamate group) | ~1.5 | ~1.0 (sulfate group) |

Biological Activity

Overview

Sodium cis-2-methylcyclohexylsulfamate is a synthetic organic compound with the molecular formula and a molecular weight of approximately 215.25 g/mol. This compound is notable for its applications in biological research, particularly in the study of enzyme inhibition and protein modification due to its ability to interact with amino groups in proteins .

The biological activity of this compound primarily stems from its sulfamate group, which can form covalent bonds with amino groups in proteins. This interaction leads to the inhibition of enzyme activity, making it a valuable tool in biochemical studies aimed at understanding enzyme mechanisms and developing enzyme inhibitors. The compound's specific cis configuration enhances its reactivity and selectivity towards biological targets compared to other sulfamate derivatives .

Biological Applications

- Enzyme Inhibition Studies : this compound is utilized in research to investigate the inhibition mechanisms of various enzymes. Its ability to modify protein structures allows researchers to explore the functional consequences of such modifications.

- Protein Modification : The compound’s interaction with amino groups facilitates studies on protein structure-function relationships, contributing to the understanding of protein dynamics and stability.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Type | Primary Use | Key Differences |

|---|---|---|---|

| This compound | Cyclic sulfamate | Enzyme inhibition research | Unique cis configuration enhances reactivity. |

| Sodium cyclamate | Sulfamate | Artificial sweetener | Primarily used as a sweetener, less focus on enzyme interactions. |

| Sodium N-cyclohexylsulfamate | Sulfamate | Various industrial applications | Different structural properties affecting reactivity. |

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Inhibition Potency : Research indicates that this compound exhibits varying levels of inhibition depending on the target enzyme, suggesting a tailored approach for different biochemical applications .

- Mechanistic Insights : The compound's ability to form stable covalent bonds with target proteins has been documented, providing insights into the design of more effective enzyme inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.